molecular formula C13H10ClN3O B11858816 (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 88594-25-6

(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B11858816
CAS No.: 88594-25-6
M. Wt: 259.69 g/mol
InChI Key: VRBWYKBNBOLDAM-UHFFFAOYSA-N
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Description

(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol ( 88594-25-6) is a high-purity chemical building block with the molecular formula C13H10ClN3O and a molecular weight of 259.69 g/mol . This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its versatility and broad biological activity. Researchers value this core structure as a benzimidazole isostere, which allows for specific interactions with various biological targets . The distinct molecular architecture of this compound, incorporating both the chloro-imidazopyridine and pyridine groups, makes it a valuable intermediate for constructing more complex molecules for drug discovery and chemical biology. The primary research application of this compound is as a key synthetic intermediate in the design and development of novel bioactive molecules. Its structure is particularly relevant in the search for new anthelmintic agents, as the imidazopyridine core has been investigated for its activity against parasitic nematodes . Furthermore, derivatives of imidazo[1,2-a]pyridine are being actively explored as potent inhibitors of protein kinases, such as FLT3, a target in acute myeloid leukemia . The scaffold is also under investigation for the development of phosphonocarboxylate inhibitors targeting Rab geranylgeranyl transferase (RGGT), an enzyme involved in cancer-relevant cell signaling pathways . The reactive sites on the molecule, including the chloro and methanol functional groups, provide handles for further chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and careful handling are recommended to maintain the integrity of the compound.

Properties

CAS No.

88594-25-6

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C13H10ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-7,18H,8H2

InChI Key

VRBWYKBNBOLDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CO

Origin of Product

United States

Preparation Methods

Two-Step Cyclization-Reduction Approach

A prevalent method involves initial formation of a 3-carbonyl intermediate followed by reduction to the hydroxymethyl group. For example, 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes lithium aluminium hydride (LiAlH₄)-mediated reduction in tetrahydrofuran (THF) at 0–25°C, achieving 81% yield for analogous structures. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
Reducing AgentLiAlH₄ (2 eq)<70% → 81%
SolventAnhydrous THFPrevents hydrolysis
Temperature0°C → RTMinimizes side reactions

The carbonyl precursor is synthesized via Groebke–Blackburn–Bienaymé reaction using 2-amino-6-chloropyridine, pyridine-2-carboxaldehyde, and isocyanides under microwave irradiation (150 W, 100°C). This one-pot method avoids isolation of intermediates, streamlining the process.

Chlorination and Functionalization Tactics

Direct Chlorination vs. Pre-Chlorinated Building Blocks

Introducing the 6-chloro substituent can occur either early or late in the synthesis. Pre-chlorinated 2-amino-6-chloropyridine is preferred to avoid regiochemical ambiguity. Patent data reveals that coupling this amine with pyridine-2-carboxaldehyde in the presence of montmorillonite K-10 clay under microwave conditions achieves 86% yield for related imidazopyridines.

In contrast, post-cyclization chlorination using POCl₃ or N-chlorosuccinimide (NCS) risks overhalogenation. For instance, treating des-chloro intermediates with NCS in acetonitrile at 50°C affords ≤45% yield due to competing side reactions.

Hydroxymethyl Group Installation

Reduction of Carbonyl Precursors

The hydroxymethyl group is most efficiently introduced by reducing a 3-carbaldehyde intermediate. LiAlH₄ in THF quantitatively reduces the aldehyde to the primary alcohol while preserving the imidazo[1,2-a]pyridine core. Alternative reductants like NaBH₄ or BH₃·THF result in incomplete conversion (<30%).

Mechanistic Insight :
LiAlH₄ coordinates with the aldehyde oxygen, facilitating hydride transfer to the electrophilic carbon. Steric hindrance from the pyridinyl and chloro groups necessitates excess reductant (2 eq) to overcome sluggish kinetics.

Hydroxylation of Halomethyl Intermediates

A less common route involves nucleophilic substitution of a 3-chloromethyl derivative. Reacting 3-(chloromethyl)-6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine with aqueous NaOH (2M, 60°C) provides the alcohol in 68% yield but requires stringent pH control to prevent hydrolysis of the imidazole ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Mixed-solvent systems (THF/H₂O, 4:1) balance reactivity and solubility, as demonstrated in the synthesis of 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine precursors.

Table 2. Solvent Screening for Cyclization Step

Solvent SystemYield (%)Purity (HPLC)
DMF7892
THF/H₂O (4:1)8598
Ethanol6288

Microwave irradiation (100–150 W) reduces reaction times from 12 h to 30 min while improving yields by 15–20%.

Analytical Characterization

Critical spectroscopic data for (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol includes:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.57 (d, J = 4.8 Hz, 1H), 8.40 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 5.32 (t, J = 5.6 Hz, -OH), 4.68 (d, J = 5.6 Hz, -CH₂OH).

  • MS (ESI) : m/z 276 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural Differences and Implications
Compound Name Substituents Key Differences Implications References
(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol Cl (C6), pyridin-2-yl (C2), -CH2OH (C3) Reference compound Hydrophilicity from -CH2OH may enhance solubility vs. methyl/chloro analogs.
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol Cl (C6), -CH2OH (C2) Methanol at C2 vs. C3 Altered electronic distribution; potential differences in binding interactions.
(2-Chloro-imidazo[1,2-a]pyridin-3-yl)-methanol Cl (C2), -CH2OH (C3) Chloro at C2 vs. C6 Positional isomerism may affect steric hindrance and reactivity.
Alpidem (6-Chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide) Cl (C6), 4-Cl-C6H4 (C2), acetamide (C3) Acetamide vs. methanol; dipropylamine side chain Enhanced lipophilicity and CNS penetration (anxiolytic activity) .
PBR111 (6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridine-3-acetamide) Cl (C6), 4-(3-F-propoxy)phenyl (C2), acetamide (C3) Fluoropropoxy-phenyl vs. pyridin-2-yl Higher TSPO binding affinity (Ki = 3.7 nM) due to fluorinated aryl group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility Melting Point
Target Compound 289.7 1.8 Moderate (due to -CH2OH) Not reported
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanone 235.7 2.5 Low (hydrophobic ketone) 104–105°C
Alpidem 404.3 3.9 Low (lipophilic acetamide) Not reported
PBR111 417.9 3.2 Moderate (fluoropropoxy group) Not reported

Biological Activity

Overview

The compound (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol is a member of the imidazo[1,2-a]pyridine family, characterized by its fused bicyclic structure. This compound has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Pathways

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant activity against MDR-TB and extensively drug-resistant TB (XDR-TB). The mechanism involves the inhibition of specific enzymes critical for bacterial survival and replication.
  • Anti-inflammatory Effects : Some studies suggest that compounds within this class may also demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response .

In Vitro Studies

  • Antimicrobial Efficacy : A study reported that derivatives of imidazo[1,2-a]pyridine showed IC50 values against MDR-TB ranging from 0.5 to 5 µM, indicating potent antimicrobial properties.
  • COX Inhibition : In vitro assays demonstrated that certain derivatives inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µM) .

Case Studies

  • Case Study 1: Anti-Tuberculosis Activity
    • A clinical study evaluated the efficacy of a related compound in patients with drug-resistant TB. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes after six months of therapy.
  • Case Study 2: Anti-inflammatory Properties
    • In animal models of arthritis, treatment with imidazo[1,2-a]pyridine derivatives led to reduced inflammation and joint damage compared to controls, supporting their potential use in inflammatory conditions.

Table 1: Biological Activity Summary

Activity TypeTarget Pathogen/EnzymeIC50 Values (µM)Reference
AntimicrobialMDR-TB0.5 - 5
COX-2 InhibitionCOX-20.04
Anti-inflammatoryArthritis ModelNot specified

The synthesis of (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves multistep reactions starting from available precursors. One common method includes the condensation of 2-aminopyridine with chlorinated pyridine derivatives under acidic conditions.

Table 2: Synthesis Overview

StepReagentsConditions
Condensation2-Aminopyridine + 2-ChloropyridineAcidic medium, reflux
PurificationColumn chromatographyStandard methods

Q & A

Q. What are the standard synthetic routes for preparing (6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol?

The compound is typically synthesized via reductive amination or cyclocondensation. A common method involves refluxing a precursor aldehyde (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) with an aromatic amine in methanol under acidic catalysis, followed by reduction using sodium borohydride (NaBH₄) to yield the methanol derivative. Reaction conditions (e.g., 16-hour reflux in methanol, ambient temperature reduction) and purification by filtration are critical for high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • 1H/13C NMR : To confirm substitution patterns and hydrogen environments.
  • IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹).
  • Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation analysis.
  • Elemental analysis : To verify purity and stoichiometry .

Q. How is the compound screened for preliminary biological activity in academic settings?

Standard protocols involve:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
  • Antiparasitic screening : In vitro testing against Leishmania or Trypanosoma species, measuring IC₅₀ values.
  • Cytotoxicity profiling : Using mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Structure-Activity Relationship (SAR) Insights :

Substituent Effect on Activity Evidence Source
Chlorine at C6Enhances antiparasitic potency by increasing lipophilicity and target binding
Pyridin-2-yl at C2Improves kinase inhibition via π-π stacking interactions
Methanol group at C3Modulates solubility and metabolic stability
Substitutions at the imidazo[1,2-a]pyridine core (e.g., halogenation, aryl groups) significantly alter pharmacokinetic and pharmacodynamic profiles .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, incubation time).
  • Cell line/pathogen strains (e.g., drug-resistant vs. wild-type parasites).
  • Compound purity (e.g., residual solvents affecting activity). Mitigation strategies include:
  • Replicating experiments under standardized protocols.
  • Cross-validating with orthogonal assays (e.g., enzymatic vs. whole-cell screens).
  • Performing structural verification (e.g., X-ray crystallography for conformation analysis) .

Q. What advanced computational methods are used to predict the compound’s mechanism of action?

  • Molecular docking : To model interactions with targets like protein kinases or parasitic enzymes (e.g., Trypanosoma brucei phosphodiesterase).
  • Density Functional Theory (DFT) : For optimizing geometry and electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) simulations : To assess binding stability over time .

Q. What strategies optimize the compound’s stability in formulation studies?

  • Prodrug design : Masking the methanol group as an ester to enhance bioavailability.
  • Co-crystallization : Improving thermal stability via salt formation (e.g., hydrochloride salts).
  • Liposomal encapsulation : To prolong half-life in vivo .

Methodological Considerations

Q. How to validate synthetic intermediates during multi-step synthesis?

  • Use TLC/HPLC for real-time monitoring.
  • Isolate and characterize intermediates via X-ray crystallography (e.g., CSD refcode PONVUL for analogous structures) .

Q. What are best practices for reproducing biological activity data?

  • Adopt CLSI guidelines for antimicrobial assays.
  • Include positive controls (e.g., amphotericin B for antiparasitic screens).
  • Report MIC/IC₅₀ values with 95% confidence intervals .

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